molecular formula C21H21N5O3 B11992835 3-(4-isobutylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-isobutylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11992835
M. Wt: 391.4 g/mol
InChI Key: KZSIHYLQEGXVQN-LPYMAVHISA-N
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Description

3-(4-isobutylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with an isobutylphenyl group and a nitrophenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isobutylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the isobutylphenyl and nitrophenylmethylidene groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-isobutylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, using reagents such as sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

3-(4-isobutylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(4-isobutylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-isobutylphenyl)-2-buten-1-ol
  • 3-(4-isobutylphenyl)propanoic acid
  • 4-isobutylphenylboronic acid

Uniqueness

3-(4-isobutylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H21N5O3/c1-14(2)10-15-6-8-17(9-7-15)19-12-20(24-23-19)21(27)25-22-13-16-4-3-5-18(11-16)26(28)29/h3-9,11-14H,10H2,1-2H3,(H,23,24)(H,25,27)/b22-13+

InChI Key

KZSIHYLQEGXVQN-LPYMAVHISA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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